N-(4-ethylphenyl)-2-methylpentanamide
Description
N-(4-Ethylphenyl)-2-methylpentanamide is a synthetic amide compound characterized by a 4-ethylphenyl group attached to a branched 2-methylpentanamide backbone. Its structure combines lipophilic (ethyl) and steric (methyl branching) features, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-4-6-11(3)14(16)15-13-9-7-12(5-2)8-10-13/h7-11H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
OHEBVLVWOCYZIF-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)
Structural Differences :
- Phenyl substituent : 3,4-Dichloro vs. 4-ethyl.
- Amide chain : Both share the 2-methylpentanamide group.
Functional Insights :
- Biological Activity : Karsil is a potent herbicide targeting grasses and broad-leaved weeds by inhibiting photosynthesis in chloroplasts . The dichlorophenyl group enhances electrophilicity, improving target binding.
- Stability : Chloro substituents reduce enzymatic hydrolysis compared to alkyl groups (e.g., ethyl or methyl). Methyl substitution on the phenyl ring further decreases hydrolysis susceptibility .
- Comparison: Replacing chloro with ethyl may reduce herbicidal potency but improve toxicity profiles.
Table 1: Key Properties of Karsil vs. N-(4-Ethylphenyl)-2-methylpentanamide
| Property | Karsil | This compound |
|---|---|---|
| Phenyl Substituent | 3,4-Dichloro (electron-withdrawing) | 4-Ethyl (electron-donating) |
| Hydrolysis Susceptibility | Low (chloro groups resist enzymes) | Moderate (ethyl less stable than Cl) |
| Biological Activity | Herbicidal | Inferred broader applications |
N-(4-Methoxyphenyl)Pentanamide
Structural Differences :
- Phenyl substituent : 4-Methoxy vs. 4-ethyl.
- Amide chain : Straight pentanamide vs. branched 2-methylpentanamide.
Functional Insights :
- Biological Activity : This compound, a simplified albendazole derivative, exhibits anthelmintic properties with excellent drug-likeness and adherence to pharmaceutical filters .
- Pharmacokinetics : The methoxy group enhances solubility but reduces lipophilicity compared to ethyl. The straight-chain amide may improve metabolic stability.
- The 2-methyl branch may introduce steric hindrance, altering target binding compared to the unbranched analog.
Table 2: Drug-Likeness Comparison
| Parameter | N-(4-Methoxyphenyl)Pentanamide | This compound |
|---|---|---|
| LogP (Lipophilicity) | Moderate (methoxy) | Higher (ethyl) |
| Solubility | High | Lower (due to branching) |
| Metabolic Stability | High | Moderate (ethyl susceptibility) |
Sulfamoyl- and Isoindolinone-Modified Analogs
Structural Differences :
Functional Insights :
- Comparison: The ethylphenyl group in this compound simplifies the structure, likely improving synthetic accessibility and reducing off-target interactions. However, sulfamoyl/isoindolinone groups enhance target specificity in enzymes like dihydrofolate reductase.
iCRT3 (Wnt Pathway Inhibitor)
Structural Differences :
- Contains an oxazole ring and sulfanyl group absent in this compound.
- Shared Feature: Both have ethylphenyl-derived substituents.
Functional Insights :
- Biological Activity : iCRT3 inhibits Wnt/β-catenin signaling, reducing cytokine production in macrophages .
- Comparison : The ethylphenyl group in iCRT3 contributes to β-catenin binding, suggesting that this compound could be repurposed for anti-inflammatory applications with structural optimization.
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